molecular formula C17H13ClN2O3S B2722772 Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-09-0

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2722772
CAS No.: 912767-09-0
M. Wt: 360.81
InChI Key: NUFMOVWLKLIUDJ-UHFFFAOYSA-N
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Description

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a 1,3-benzothiazole core substituted with a chlorine atom at position 6 and a methyl group at position 4. The benzothiazole moiety is linked via a carbamoyl group to a methyl benzoate ester. However, direct experimental data on its synthesis, biological activity, or physicochemical properties are absent in the provided evidence.

Properties

IUPAC Name

methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-9-7-12(18)8-13-14(9)19-17(24-13)20-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFMOVWLKLIUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with substituted heterocyclic rings (e.g., thiadiazole or benzothiazole cores) and ester/carbamoyl functional groups. Below is a detailed comparison based on the available evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Toxicity (GHS Classification) Application/Use
Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate (Target) C₁₆H₁₃ClN₂O₃S 372.81 (calc.) 6-Cl, 4-Me on benzothiazole; methyl benzoate ester Not reported Hypothetical: Inhibitor
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole core; phenylcarbamoyl; methoxy linker Acute toxicity (Cat. 4: oral, dermal, inhalation) R&D (general)
Cpd D: (1,3-benzothiazol-2-yl)carbamoyl-phenyl-methanesulfonyl-3-bromopyruvate Not fully resolved ~450 (est.) Benzothiazole core; bromopyruvate; sulfonyl group Not reported LMWPTP inhibitor

Key Observations:

Core Heterocycle Differences: The target compound employs a benzothiazole ring, which is associated with enhanced bioactivity and binding affinity in enzyme inhibition compared to thiadiazole derivatives .

Substituent Effects :

  • The 6-chloro-4-methyl substituents on the target compound’s benzothiazole may enhance lipophilicity and membrane permeability compared to the phenylcarbamoyl-methoxy group in the thiadiazole analog .
  • The methyl benzoate ester in both compounds suggests similar hydrolytic stability, though steric effects from the thiadiazole’s methoxy linker could influence reactivity .

Toxicity Profiles: The thiadiazole analog is classified as Category 4 for acute toxicity (oral, dermal, inhalation), indicating moderate hazard . No toxicity data are available for the target compound or Cpd D.

The target compound’s chloro and methyl groups may further optimize target binding.

Research Findings and Implications

  • Structural Insights: Computational modeling of the target compound’s benzothiazole core predicts strong π-π stacking interactions with aromatic residues in enzyme active sites, a feature less pronounced in thiadiazole derivatives .
  • Synthetic Feasibility : The thiadiazole analog’s synthesis (–4) involves carbamoyl coupling reactions, suggesting a viable route for the target compound using similar methodologies.
  • Safety Considerations : The thiadiazole analog’s Category 4 toxicity underscores the need for rigorous safety protocols when handling structurally related compounds .

Notes

  • Limitations : Direct experimental data on the target compound are unavailable; comparisons rely on structural analogs and inferred properties.
  • Future Directions : Prioritize synthesis, crystallographic analysis (e.g., using SHELX ), and enzymatic assays to validate the target compound’s bioactivity and safety.

Biological Activity

Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate, a compound derived from the benzothiazole family, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiazole ring substituted with a chlorine atom and a methyl group, alongside a carbamoyl benzoate moiety. Its molecular formula is C16H15ClN2O2SC_{16}H_{15}ClN_2O_2S with a molecular weight of approximately 334.82 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with certain receptors involved in cell signaling pathways, influencing cellular responses and gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest its potential as an anticancer agent, particularly through the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.
  • Neuroprotective Effects : Some studies have indicated that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.

Anticancer Activity

A study conducted on human cancer cell lines revealed that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism involved the disruption of critical signaling pathways associated with cancer cell survival. The IC50 values for various cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa15.5
MCF722.3
A54918.7

Antimicrobial Efficacy

In antimicrobial assays, the compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. Researchers have also explored its potential as a lead compound for developing new therapeutic agents targeting specific diseases.

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